2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine is a complex organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin ring system and a trifluoropropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine typically involves multiple steps. One common approach includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of molecular sieves and toluene, followed by purification steps such as flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and trifluoropropan-1-amine, such as:
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
Uniqueness
What sets 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine apart is its unique combination of a dihydrobenzo[b][1,4]dioxin ring and a trifluoropropan-1-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO2 |
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Molecular Weight |
247.21 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8(6-15)7-1-2-9-10(5-7)17-4-3-16-9/h1-2,5,8H,3-4,6,15H2 |
InChI Key |
FEJHGXZVYMSKQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)C(F)(F)F |
Origin of Product |
United States |
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